3-(Bromomethyl)bicyclo[3.1.0]hexane
Description
Structural Characteristics and Intrinsic Strain of the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane ring system is a conformationally restricted framework. Computational studies and experimental data have shown that the five-membered ring in bicyclo[3.1.0]hexane preferentially adopts a "boat-like" conformation, which is significantly more stable than the "chair-like" conformation. This preference is a direct consequence of the fused three-membered cyclopropane (B1198618) ring, which introduces considerable angle and torsional strain into the molecule.
The intrinsic strain energy of the bicyclo[3.1.0]hexane system is a key feature that dictates its reactivity. The fusion of the highly strained cyclopropane ring (approximately 27 kcal/mol of strain) with a cyclopentane (B165970) ring results in a molecule with significant potential energy. This stored energy can be harnessed in chemical reactions, driving transformations that lead to the formation of more complex and thermodynamically stable products. The strain is not uniformly distributed throughout the molecule, with the cyclopropane portion bearing the brunt of the destabilization.
Table 1: Representative Structural Data for the Bicyclo[3.1.0]hexane Framework
| Parameter | Value | Reference |
| Conformation | Boat-like (more stable) | mdpi.com |
| Strain Energy (kcal/mol) | ~32.4 | |
| C1-C5 Bond Length (Å) | ~1.52 | mdpi.com |
| C1-C6 Bond Length (Å) | ~1.51 | mdpi.com |
| C5-C6 Bond Length (Å) | ~1.51 | mdpi.com |
Note: The values presented are representative and may vary slightly depending on the specific derivative and the method of determination (experimental vs. computational).
Prevalence and Significance of Bicyclo[3.1.0]hexane Scaffolds in Complex Molecular Architectures
The bicyclo[3.1.0]hexane motif is not merely a chemical curiosity; it is a recurring structural element in a variety of natural products and biologically active molecules. nih.govresearchgate.net Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, a critical factor for molecular recognition and biological activity.
The conformationally restricted nature of the bicyclo[3.1.0]hexane scaffold has been exploited in medicinal chemistry to design analogues of biologically important molecules with enhanced potency and selectivity. chemrxiv.orgsigmaaldrich.com By locking the flexible side chains of neurotransmitters or nucleosides into specific conformations, researchers can probe the bioactive conformations required for interaction with biological targets such as receptors and enzymes. For example, bicyclo[3.1.0]hexane-based structures have been successfully employed to create conformationally restricted analogues of gamma-aminobutyric acid (GABA) and histamine, leading to the development of selective inhibitors for specific receptor subtypes. chemrxiv.orgsigmaaldrich.com
Rationale for Investigating 3-(Bromomethyl)bicyclo[3.1.0]hexane as a Versatile Synthetic Intermediate
The strategic introduction of a bromomethyl group at the 3-position of the bicyclo[3.1.0]hexane framework creates a highly valuable and versatile synthetic intermediate. The rationale for its investigation stems from several key factors:
Reactive Handle for Functionalization: The primary C-Br bond in the bromomethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, providing a gateway to a diverse range of more complex molecules. nih.gov
Preservation of the Bicyclic Core: The reactivity of the bromomethyl group allows for chemical modifications without disrupting the inherent structure of the bicyclo[3.1.0]hexane scaffold. This is crucial for preserving the desired conformational constraints in the final target molecules.
Synthetic Accessibility: While the direct synthesis of this compound may not be extensively documented in a single source, its precursor, bicyclo[3.1.0]hexan-3-ylmethanol, can be synthesized from readily available starting materials. The subsequent conversion of the alcohol to the bromide is a standard and generally high-yielding transformation in organic synthesis. This accessibility makes it a practical building block for multi-step synthetic sequences.
In essence, this compound serves as a linchpin, connecting the unique structural features of the bicyclic system to a broad spectrum of chemical space through the reactivity of its appended bromomethyl group. Its use streamlines the synthesis of complex molecules with precisely controlled three-dimensional structures, making it a compound of significant interest in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAGFFHXDSOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531523-78-0 | |
| Record name | 3-(bromomethyl)bicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 3 Bromomethyl Bicyclo 3.1.0 Hexane and Analogous Bicyclo 3.1.0 Hexane Derivatives
Established Approaches for Bicyclo[3.1.0]hexane Skeleton Construction
The synthesis of the bicyclo[3.1.0]hexane core is primarily approached by constructing the three-membered ring onto a pre-existing five-membered ring. nih.gov Key strategies include intramolecular cyclizations, carbene-mediated reactions, and annulation methodologies.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful method for forming the bicyclo[3.1.0]hexane system. These reactions often involve the formation of a three-membered ring from a suitably functionalized cyclopentane (B165970) precursor.
A recent transition-metal-free approach involves the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. acs.orgnih.gov This method utilizes diphenyl diselenide and tert-butyl hydroperoxide (TBHP) to facilitate a radical cascade, forming benzo-fused bicyclo[3.1.0]hexanes. acs.orgnih.gov This process is advantageous as it avoids the need for expensive transition metal catalysts and proceeds efficiently to form multiple carbon-carbon and carbon-oxygen bonds in a single step. acs.orgnih.gov
Another strategy involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to generate conformationally restricted aza[3.1.0]bicycles. mdpi.com While this method primarily yields nitrogen-containing analogs, it highlights the utility of intramolecular addition reactions in constructing the bicyclic core. mdpi.com
Carbene-Mediated Cyclopropanation Reactions
Carbene and metallocarbene-mediated cyclopropanation of cyclopentenes is a widely used and effective strategy for synthesizing the bicyclo[3.1.0]hexane skeleton. nih.govresearchgate.net These reactions typically involve the addition of a carbene or carbenoid to the double bond of a cyclopentene (B43876) ring.
Dirhodium(II) catalysts are particularly effective in catalyzing the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (as low as 0.005 mol %). acs.org The choice of catalyst and subsequent hydrolysis conditions can selectively produce either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane derivative. acs.org This method's practicality is demonstrated by its successful application on a gram scale without the need for chromatographic purification. acs.org
A copper(I)/secondary amine cooperative catalyst system has been developed for the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. d-nb.info This approach allows for the single-step construction of bicyclo[3.1.0]hexane skeletons, including those with challenging vicinal all-carbon quaternary stereocenters. d-nb.info The reaction demonstrates a broad substrate scope and has been adapted for asymmetric synthesis, yielding enantioenriched products. d-nb.info
A general synthetic strategy for preparing functionalized bicyclo[3.1.0]hexanes involves a carbene-mediated intramolecular cyclopropanation of a diazo intermediate. nih.gov This method allows for the diastereoselective introduction of various substituents at the "tip" of the cyclopropane (B1198618) ring. nih.gov However, when electron-withdrawing groups are present, a competing [3+2] cycloaddition reaction can predominate. nih.gov
(3+2) Annulation Methodologies: Cyclopropene (B1174273) and Cyclopropane Reactants
A convergent approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with cyclopropanes. nih.govrsc.org This methodology is particularly notable as it represents the first example of a (3+2) annulation between these two ring systems to form the bicyclo[3.1.0]hexane core. nih.gov
In this reaction, a photoredox catalyst, either an organic dye or an iridium complex, is used under blue light irradiation to mediate the annulation between diester-substituted cyclopropenes and aminocyclopropanes. nih.govresearchgate.netrsc.org This method is highly diastereoselective, especially when using difluorocyclopropenes, and provides access to valuable building blocks for medicinal chemistry. nih.govresearchgate.net The reaction proceeds under mild conditions and has a broad scope for both the cyclopropene and cyclopropylaniline derivatives. nih.govresearchgate.netrsc.org
Direct and Indirect Synthetic Pathways to 3-(Bromomethyl)bicyclo[3.1.0]hexane
Once the bicyclo[3.1.0]hexane skeleton is established, the introduction of a bromomethyl group at the 3-position can be achieved through direct bromination of precursor molecules or through the interconversion of other functional groups.
Bromination of Precursor Bicyclo[3.1.0]hexanes
Direct bromination of a suitable bicyclo[3.1.0]hexane precursor is a straightforward approach. For instance, a Lewis acid such as iron(III) bromide (FeBr₃) can promote the bromination and cyclization of 1,n-enynes to afford halogenated bicyclic compounds. researchgate.net While not a direct synthesis of this compound, this methodology highlights the use of brominating agents in conjunction with cyclization to introduce bromine into the bicyclic system.
Functional Group Interconversions for Bromomethyl Introduction
A primary alcohol, such as 3-(hydroxymethyl)bicyclo[3.1.0]hexane, can be converted to the corresponding bromide using various reagents. vanderbilt.edu Standard methods include treatment with phosphorus tribromide (PBr₃) in pyridine (B92270) or using a combination of triphenylphosphine (B44618) and carbon tetrabromide (CBr₄). vanderbilt.edu These reactions proceed via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. vanderbilt.edu
Alternatively, a carboxylic acid at the 3-position can be a precursor. The carboxylic acid can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆), which can then be brominated as described above. vanderbilt.edu
Another indirect route involves the conversion of a sulfonate ester. A 3-(mesyloxymethyl)- or 3-(tosyloxymethyl)bicyclo[3.1.0]hexane can be treated with a bromide salt, such as sodium bromide in acetone (B3395972) (the Finkelstein reaction), to yield this compound. vanderbilt.edu
The following table summarizes some of the key functional group interconversions that can be employed to introduce a bromomethyl group onto a bicyclo[3.1.0]hexane scaffold.
| Starting Functional Group | Reagents | Product Functional Group |
| Primary Alcohol (-CH₂OH) | PBr₃, pyridine or PPh₃, CBr₄ | Bromomethyl (-CH₂Br) |
| Carboxylic Acid (-COOH) | 1. LiAlH₄ or B₂H₆ 2. PBr₃ or PPh₃/CBr₄ | Bromomethyl (-CH₂Br) |
| Sulfonate Ester (-CH₂OMs/OTs) | NaBr, acetone | Bromomethyl (-CH₂Br) |
Chemical Reactivity and Transformation Pathways of 3 Bromomethyl Bicyclo 3.1.0 Hexane
Reactivity of the Bromomethyl Moiety
The primary alkyl bromide functionality of the bromomethyl group is a key site of reactivity, primarily undergoing nucleophilic substitution and reduction reactions.
The carbon-bromine bond in the bromomethyl group is susceptible to attack by a wide range of nucleophiles. smolecule.com These reactions typically proceed through an SN2 mechanism, given that it is a primary alkyl halide. The stereochemical outcome of these substitutions is influenced by the rigid bicyclic framework.
Research into related bicyclo[3.1.0]hexane systems demonstrates that various nucleophiles can be employed to displace a leaving group at this position. For instance, in a synthetic route towards neuropeptide Y Y1 antagonists, a chloroenamine intermediate related to the bicyclo[3.1.0]hexane system was treated with aryl and alkyl Grignard nucleophiles. nih.gov These nucleophiles added in a stereoselective manner to provide the endo bicyclo[3.1.0]hexanylpiperidines in good yield. nih.gov Similarly, other synthetic studies on bicyclo[3.1.0]hexane derivatives have utilized nucleophilic substitution to introduce azide (B81097) groups by displacing a tosylate, which is a good leaving group analogous to bromide. nih.gov The bromomethyl group itself can readily participate in these transformations, allowing for the introduction of a wide variety of functional groups. smolecule.com
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Cyanide | Sodium Cyanide | Nitrile | nih.gov |
| Hydride | Lithium Aluminium Hydride | Methyl | nih.gov |
| Alkoxides | Sodium Ethoxide | Ether | nih.gov |
| Azides | Sodium Azide | Azide | nih.gov |
| Grignard Reagents | Phenylmagnesium Bromide | Phenyl | nih.gov |
| Amines | Ammonia, Piperidine | Amine |
This table presents examples of nucleophilic substitution reactions applicable to the bromomethyl moiety based on reactivity patterns of similar bicyclic systems.
The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This transformation is a fundamental reaction for alkyl halides. Common methods for this reduction include the use of metal hydrides, such as lithium aluminium hydride or sodium borohydride, or catalytic hydrogenation. In the context of the bicyclo[3.1.0]hexane system, such a reduction would yield 3-methylbicyclo[3.1.0]hexane. While specific literature on the reduction of 3-(bromomethyl)bicyclo[3.1.0]hexane is not extensively detailed, the general principles of alkyl halide reduction are applicable. For example, related substituted 3-azabicyclo[3.1.0]hex-2-enes can be reduced to the saturated 3-azabicyclo[3.1.0]hexane system using sodium cyanoborohydride, demonstrating that the bicyclic core is stable to certain reductive conditions. acs.org
Cyclopropane (B1198618) Ring Opening Reactions within Bicyclo[3.1.0]hexane Frameworks
The inherent strain of the cyclopropane ring within the bicyclo[3.1.0]hexane skeleton makes it susceptible to ring-opening reactions under specific conditions. The regioselectivity and mechanism of this opening are highly dependent on whether the reaction is promoted by acid, base, or a nucleophile, particularly when activating groups are present on the ring. nih.govresearchgate.net
Under acidic conditions, the cyclopropane ring of an activated bicyclo[3.1.0]hexane can be opened. The protonation of a carbonyl group attached to the cyclopropane ring, for example, facilitates the cleavage of one of the internal C-C bonds of the cyclopropane. Studies on a bicyclo[3.1.0]hexane system with a ketone and an ester group flanking one cyclopropane carbon showed that acidic methanolysis leads to the formation of a 4-methoxycyclohexane derivative. nih.gov This outcome results from the cleavage of the bond between the two activated carbons, followed by the attack of methanol (B129727). Another study showed that treatment of certain cyclopropyl (B3062369) ketones with hydrobromic acid in acetic acid also resulted in ring-opening to give substituted cyclohexane (B81311) products, with the reaction proceeding via an inversion of configuration at the β-carbon of the cyclopropane ring. thieme-connect.de
| Reactant System | Conditions | Major Product Type | Reference |
| Activated Bicyclo[3.1.0]hexane | Methanol, Acidic | 4-Methoxycyclohexane | nih.gov |
| 6,10-dimethyltricyclo[4.4.0.01,5]decan-4-one | HBr, Acetic Acid | Bicyclo[4.4.0]decane derivative | thieme-connect.de |
This table illustrates product formation from acid-catalyzed ring opening of bicyclo[3.1.0]hexane and related systems.
In contrast to acid-catalyzed pathways, base-promoted ring opening of activated bicyclo[3.1.0]hexane systems proceeds with different regioselectivity. nih.gov Using the same activated bicyclo[3.1.0]hexane model mentioned previously, treatment with a base in methanol resulted in the cleavage of a different cyclopropane bond. nih.govresearchgate.net This pathway yields a 3-methoxymethylcyclopentanone derivative. nih.gov The base promotes the formation of an enolate, which then undergoes a retro-Michael type reaction to open the cyclopropane ring, leading to a cyclopentane (B165970) intermediate that is subsequently protonated. This demonstrates that the choice of acidic or basic conditions provides a powerful tool for controlling the regiochemical outcome of the ring-opening reaction.
The ring-opening of the bicyclo[3.1.0]hexane system can also be induced by nucleophiles, especially when the cyclopropane ring is "activated" by adjacent electron-withdrawing groups. The methanolysis reactions described above are prime examples where the nucleophile (methanol) is directed to different positions depending on acid or base catalysis. nih.gov In more complex systems, such as 1-azoniabicyclo[3.1.0]hexane tosylate, the ring-opening is also dependent on the nucleophile, leading to different regio- and stereoselective outcomes. acs.org The strain within the three-membered ring is the driving force for these reactions, allowing for the construction of substituted cyclopentane or cyclohexane rings from a single bicyclic precursor. nih.gov
Influence of Substituent Effects and Reaction Conditions on Ring Opening Selectivity
The regioselectivity of the cyclopropane ring opening in bicyclo[3.1.0]hexane systems is highly dependent on the nature of substituents and the reaction conditions employed. Radical, acidic, or basic conditions can lead to different cleavage pathways, resulting in a variety of rearranged products.
The behavior of the bicyclo[3.1.0]hexane skeleton can be understood by examining the reactivity of closely related radical intermediates. Studies on the 1-bicyclo[3.1.0]hexanylmethyl radical demonstrate two primary fragmentation pathways: cleavage of the shared (endo) bond leading to a ring-expanded cyclohexene (B86901) derivative, and cleavage of the external (exo) bond leading to a rearranged methylenecyclopentane (B75326) derivative. uci.edu The competition between these pathways is governed by stereoelectronic and thermodynamic factors. uci.eduucl.ac.uk
The presence of a bromomethyl group at the 3-position is expected to significantly influence this selectivity. As an electron-withdrawing group, it can influence the stability of potential intermediates in ionic pathways. Under radical conditions, the key factor is the alignment of the radical p-orbital with the bonds of the cyclopropane ring. Favorable orbital overlap lowers the activation energy for the cleavage of a specific bond. ucl.ac.uk
In the case of the closely analogous 1-bicyclo[3.1.0]hexanylmethyl radical, the ring-expansion pathway is kinetically favored. uci.edu The product distribution from the radical's rearrangement, when trapped with thiophenol, highlights this preference.
Table 1: Product Distribution from the Rearrangement of 1-bicyclo[3.1.0]hexanylmethyl Radical
| Temperature (°C) | Reactant Concentration (M) | Product Ratio (Ring-Expanded : Rearranged) | Reference |
|---|---|---|---|
| 80 | 0.20 | ~6.7 : 1 | uci.edu |
| 60 | 0.40 | ~8.5 : 1 | uci.edu |
| 20 | 0.40 | ~14 : 1 | uci.edu |
Furthermore, reaction conditions play a crucial role. For instance, in activated bicyclo[3.1.0]hexane systems containing carbonyl groups, acidic versus basic methanolysis leads to completely different products. Acidic conditions typically yield a 4-methoxycyclohexane derivative via cleavage of one activated bond, whereas basic conditions result in a 3-methoxymethylcyclopentanone from the cleavage of the other. acs.org Similarly, electrochemical reduction of precursors like ethyl 1-(bromomethyl)-2-oxocyclopentanecarboxylate, which forms a bicyclo[3.1.0]hexanolate intermediate, results in ring expansion to cyclohexanone (B45756) derivatives. nih.gov
Gold-Catalyzed and Transition Metal-Mediated Transformations of Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane framework is not only a target for ring-opening reactions but is also a common product of transition metal-catalyzed cycloisomerizations, particularly from 1,5-enyne precursors. Gold and other transition metals are exceptionally effective at mediating these complex skeletal reorganizations. rsc.org
Cyclopropyl Gold Carbene Intermediates
A central feature of many gold-catalyzed transformations involving 1,n-enynes is the formation of a cyclopropyl gold carbene intermediate. tdx.catacs.org The process is initiated by the coordination of a cationic gold(I) catalyst to the alkyne moiety of the enyne. This activation facilitates a nucleophilic attack from the alkene (a 5-endo-dig cyclization for 1,5-enynes), generating the highly reactive bicyclic gold carbene species. tdx.catd-nb.info
These intermediates are not typically isolated but undergo rapid subsequent transformations. The fate of the cyclopropyl gold carbene is dictated by the substitution pattern of the starting enyne and the reaction conditions, leading to a diverse array of molecular architectures. acs.orgd-nb.info
Rearrangement Reactions and Skeletal Reorganizations
The cyclopropyl gold carbene intermediates are prone to various rearrangement reactions, which constitute powerful methods for constructing complex molecular skeletons. One common pathway is a 1,2-migration (shift) of a substituent, which leads to the final bicyclo[3.1.0]hexane product and regenerates the gold catalyst. d-nb.info The migratory aptitude can vary, with aryl groups generally migrating more readily than alkyl groups. d-nb.info
The scope of these gold-catalyzed cycloisomerizations is broad, tolerating a range of substituents on the enyne precursor. The choice of ligand on the gold catalyst can also influence the reaction's efficiency and outcome. d-nb.info
Table 2: Gold-Catalyzed Cycloisomerization of Substituted 1,5-Enynes to Bicyclo[3.1.0]hexanes
| Enyne Substituent (Aryl) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | [Au(PPh3)]SbF6 | 3 | 76 | d-nb.info |
| 4-Methylphenyl | [Au(PPh3)]SbF6 | 1 | 89 | d-nb.info |
| 4-Methoxyphenyl | [Au(PPh3)]SbF6 | 1 | 95 | d-nb.info |
| 4-Chlorophenyl | [Au(PPh3)]SbF6 | 1 | 86 | d-nb.info |
| 4-(Trifluoromethyl)phenyl | [Au(PPh3)]SbF6 | 12 | 81 | d-nb.info |
Beyond gold, other transition metals like platinum, ruthenium, and cobalt also catalyze skeletal reorganizations of bicyclo[3.1.0]hexane systems and their precursors. Platinum catalysts can mediate rearrangements of hydroxylated bicyclo[3.1.0]hexanes to form cyclopentanone (B42830) derivatives through platinacyclobutane intermediates. acs.org Ruthenium catalysts are effective in transforming enynes and diazoalkanes into alkenylbicyclo[3.1.0]hexanes, while cobalt complexes can mediate rearrangements of enynes to form azabicyclo[3.1.0]hexane structures. nih.govdtu.dk Aluminum halides have also been employed to mediate the cycloisomerization of enynones to yield halogenated bicyclo[3.1.0]hexanes. rsc.org
While these reactions showcase the rich chemistry of the bicyclo[3.1.0]hexane ring system, specific examples employing this compound as the starting material for these metal-catalyzed rearrangements are not widely documented in the surveyed literature.
Stereochemical Considerations and Asymmetric Synthesis Involving 3 Bromomethyl Bicyclo 3.1.0 Hexane
Intrinsic Stereochemistry and Diastereomerism of Bicyclo[3.1.0]hexane Derivatives
The bicyclo[3.1.0]hexane ring system is intrinsically chiral and conformationally constrained. The fusion of the five-membered and three-membered rings creates a puckered structure to alleviate some of the inherent strain, particularly the bond angle strain within the cyclopropane (B1198618) ring. This rigid architecture gives rise to distinct stereoisomers.
The stereochemistry is largely defined by the spatial orientation of substituents relative to the bicyclic system. Substituents on the five-membered ring can be oriented in two primary ways: endo, on the same side as the cyclopropane ring, or exo, on the opposite face. In the case of 3-(bromomethyl)bicyclo[3.1.0]hexane, the bromomethyl group at the C3 position can exist as either an endo or exo diastereomer. These diastereomers possess different steric environments and, consequently, can exhibit distinct reactivity and physical properties. The bicyclic framework itself has key structural parameters that are influenced by substitution, further affecting its stereochemical nature.
Table 1: Key Stereochemical Features of Bicyclo[3.1.0]hexane Derivatives
| Feature | Description | Implication for this compound |
| Ring Puckering | The five-membered ring adopts a non-planar, puckered conformation to minimize torsional and angle strain. | Affects the spatial orientation and accessibility of the bromomethyl group. |
| Bridgehead Stereocenters | The C1 and C5 carbons where the rings are fused are stereogenic centers. | The relative configuration of these centers defines the overall shape of the bicyclic core. |
| Endo/Exo Isomerism | The orientation of the C3-substituent (bromomethyl group) relative to the cyclopropane ring. | Results in the formation of distinct diastereomers with different chemical and physical properties. |
| Diastereomerism | The presence of multiple stereocenters can lead to a variety of diastereomeric forms. | The relationship between the bridgehead carbons and the C3-substituent defines the specific diastereomer. |
Enantioselective Approaches for Bicyclo[3.1.0]hexane Scaffold Construction
The synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives is crucial for applications in medicinal chemistry, where a specific stereoisomer is often responsible for the desired biological activity. Several strategies have been developed to control the stereochemical outcome during the construction of this bicyclic scaffold.
One of the most effective methods for constructing the bicyclo[3.1.0]hexane skeleton enantioselectively is through intramolecular cyclopropanation reactions mediated by chiral catalysts. These reactions typically involve the formation of the three-membered ring from a precursor containing a double bond and a carbene or carbenoid source.
Chiral dirhodium and copper catalysts have been successfully employed in these transformations. acs.org For instance, the decomposition of α-diazoketones derived from cyclopentenes using chiral rhodium catalysts can produce bicyclo[3.1.0]hexanones with high enantioselectivity. acs.org Similarly, a cooperative catalyst system involving copper(I) and a chiral secondary amine has been used for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, affording enantioenriched bicyclo[3.1.0]hexane skeletons. d-nb.info The chiral ligands on the metal center create a chiral environment that directs the cyclopropanation to one face of the double bond, thereby controlling the absolute stereochemistry of the product. More recently, Co(II)-based catalytic systems with D2-symmetric chiral amidoporphyrin ligands have been developed for the asymmetric radical bicyclization of 1,6-enynes to construct cyclopropane-fused tetrahydrofurans, a related bicyclic system. nsf.gov
Table 2: Examples of Chiral Catalysts in Bicyclo[3.1.0]hexane Synthesis
| Catalyst System | Reaction Type | Key Feature |
| Chiral Dirhodium Tetracarboxylates (e.g., Rh₂(S-PTTL)₄) | Carbene-mediated cyclopropanation | Favors endo selectivity due to steric shielding by the chiral catalyst. |
| Copper(I)/Chiral Secondary Amine | Radical intramolecular cyclopropanation d-nb.info | Enables construction of bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters. d-nb.info |
| Chiral Sulfide/Cu(acac)₂ | Sulfonium ylide mediated cyclopropanation bris.ac.uk | Reaction conditions significantly influence both diastereo- and enantioselectivity. bris.ac.uk |
| Chiral Cobalt(II)-Porphyrin Complexes | Radical cascade bicyclization nsf.gov | Controls enantioselectivity and diastereoselectivity in the formation of cyclopropane-fused structures. nsf.gov |
An alternative strategy involves using a chiral starting material to direct the stereochemical course of a ring-forming reaction. In this approach, the existing stereocenter(s) in the precursor influence the formation of new stereocenters during the annulation, or ring-building, process.
A convergent synthesis of bicyclo[3.1.0]hexanes has been achieved through a (3+2) annulation of cyclopropenes with chiral cyclopropylanilines. nih.govrsc.org This reaction, mediated by a photoredox catalyst, can be highly diastereoselective, providing access to highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.gov The use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction, is another powerful tool. For example, Oppolzer's N-acylcamphorsultams have been used to synthesize optically active bicyclic cyclopropanols with high enantio- and diastereoselectivity. nih.gov A scalable, enantioselective synthesis of a bicyclo[3.1.0]hexanone derivative has also been developed starting from the inexpensive chiral precursor (R)-epichlorohydrin. acs.org This route involves an intramolecular cyclopropanation mediated by lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org
When an enantioselective synthesis is not feasible, a racemic mixture of a bicyclo[3.1.0]hexane derivative or a key precursor can be separated into its constituent enantiomers through chiral resolution. google.com This process relies on the differentiation of enantiomers by a chiral agent.
Enzymatic resolution is a widely used technique. For instance, lipase-catalyzed asymmetric acetylation has been successfully applied to resolve racemic precursors of bicyclo[3.1.0]hexane carbocyclic nucleosides. nih.govacs.org In this process, the enzyme selectively acetylates one enantiomer of an alcohol, allowing for the separation of the faster-reacting acetylated product from the unreacted, enantiomerically enriched alcohol. nih.gov Another approach is dynamic kinetic resolution, which combines the resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Enantioconvergent kinetic resolution using chiral gold(III) catalysts has also been demonstrated for the synthesis of enantioenriched bicyclo[3.1.0]hexenes from 1,5-enynes. nih.gov
Stereochemical Outcomes in Ring-Opening and Substitution Reactions
The strained cyclopropane ring in the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions, while substituents like the bromomethyl group can undergo substitution. The stereochemistry of the starting material plays a critical role in determining the structure of the products formed in these transformations.
The bromomethyl group is highly reactive and facilitates nucleophilic substitution (SN2) reactions. The strained bicyclic ring system can also participate in various cycloaddition reactions. Radical reactions are also possible, especially when initiated by heat or light. smolecule.com
In the methanolysis of activated bicyclo[3.1.0]hexane derivatives, the stereochemical outcome is highly dependent on the reaction conditions. nih.gov Under acidic conditions, cleavage of one of the activated cyclopropane bonds leads primarily to a 4-methoxycyclohexane derivative. nih.gov In contrast, basic conditions promote the cleavage of a different cyclopropane bond, resulting in a 3-methoxymethylcyclopentanone. nih.gov Radical-induced ring-opening reactions are governed by stereoelectronic effects, where the alignment of the radical orbital with one of the cyclopropane bonds dictates the direction of cleavage. ucl.ac.uk Often, this leads to the scission of the external bond to form a more stable homoallylic radical. ucl.ac.uk
Table 3: Stereochemical Pathways in Bicyclo[3.1.0]hexane Reactions
| Reaction Type | Conditions | Stereochemical Outcome |
| Ring Opening | Acidic Methanolysis | Cleavage of one activated C-C bond to form a 4-methoxycyclohexane derivative. nih.gov |
| Ring Opening | Basic Methanolysis | Cleavage of a different activated C-C bond to yield a 3-methoxymethylcyclopentanone. nih.gov |
| Ring Opening | Radical (e.g., Tributylstannane) | Regiospecific rupture controlled by stereoelectronic effects, often cleaving the external bond. ucl.ac.uk |
| Substitution | Nucleophilic (SN2) | Attack of a nucleophile on the bromomethyl group, proceeding with inversion of configuration at the carbon center. |
Mechanistic Elucidation and Computational Investigations of 3 Bromomethyl Bicyclo 3.1.0 Hexane Reactivity
Experimental Mechanistic Studies
Experimental studies provide foundational insights into the reaction pathways of bicyclo[3.1.0]hexane systems. These investigations often employ techniques such as radical scavengers, clock experiments, and product analysis to deduce the nature of the intermediates and transition states involved.
The formation and cleavage of the bicyclo[3.1.0]hexane skeleton can proceed through radical intermediates, particularly in cyclization and ring-opening reactions.
Preliminary mechanistic studies support a stepwise radical process for the intramolecular cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source to form bicyclo[3.1.0]hexane skeletons. nih.govd-nb.info Control experiments using radical scavengers have been employed to validate the involvement of radical pathways. nih.gov This type of reaction, often utilizing a cooperative catalytic system of Cu(I) and a secondary amine, enables the construction of these bicyclic structures with high efficiency. nih.govd-nb.info The proposed mechanism involves the formation of an enamine intermediate, which then undergoes a single electron transfer (SET) to generate an α-alkyl radical of an iminium ion, initiating a cyclization cascade. nih.gov
Further evidence for radical involvement comes from boronyl radical-catalyzed [3+2] cycloaddition reactions of cyclopropanes and cyclopropenes, which yield polysubstituted bicyclo[3.1.0]hexanes. researchgate.net Mechanistic studies indicate that these cascade reactions proceed via a radical pathway under metal-free conditions. researchgate.net Additionally, the non-heme diiron hydroxylase AlkB has been shown to hydroxylate bicyclo[3.1.0]hexane through a relatively long-lived substrate radical intermediate. nih.gov The cleavage of the cyclopropane (B1198618) ring can also be induced by a radical, leading to a diradical intermediate. vulcanchem.com In some instances, radical addition to a cyclopropene (B1174273) can lead to a ring-opening rearrangement. researchgate.net
Table 1: Experimental Evidence for Radical Pathways in Bicyclo[3.1.0]hexane Reactions
| Reaction Type | Catalytic System/Reagent | Key Findings | Reference(s) |
|---|---|---|---|
| Intramolecular Cyclopropanation | Cu(I)/Secondary Amine | Stepwise radical process confirmed by control experiments. | nih.govd-nb.info |
| [3+2] Cycloaddition | Boronyl Radical | Mechanistic studies suggest a radical pathway for the cascade reaction. | researchgate.net |
| Enzymatic Hydroxylation | AlkB Enzyme | Hydroxylation proceeds via a long-lived substrate radical intermediate. | nih.gov |
| Ring Cleavage | Radical Initiator | A radical can induce the cleavage of the cyclopropane ring. | vulcanchem.com |
Carbocationic intermediates play a significant role in the ring-opening reactions of bicyclo[3.1.0]hexane derivatives. The stability and subsequent reaction pathways of these cations are highly dependent on the system's substituents and reaction conditions.
In certain synthetic routes to bicyclo[3.1.0]hexanes, mechanistic studies support the involvement of carbocationic intermediates. researchgate.net For instance, the ring opening of the bicyclic system can lead to the formation of a carbocation intermediate. However, in some reactions designed to proceed via radical pathways, the formation of carbocation intermediates is considered unlikely. nih.gov
The photorearrangement of benzene (B151609) in acidic media to yield substituted bicyclo[3.1.0]hexenes has been investigated through two main mechanistic hypotheses, one of which involves the formation of a bicyclo[3.1.0]hexenium cation. diva-portal.orgresearchgate.netnih.gov However, experimental and computational studies revealed that the operative mechanism involves the initial photorearrangement of benzene to benzvalene, which is then protonated. diva-portal.orgnih.gov Under SN1 conditions, carbocation intermediates derived from bicyclo[3.1.0]hexane systems tend to undergo intramolecular rearrangements followed by elimination and substitution reactions. uni-regensburg.de
Theoretical and Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of bicyclo[3.1.0]hexane systems. These methods provide detailed information on reaction pathways, transition states, and the origins of selectivity that are often difficult to obtain through experimental means alone. acs.org
DFT studies have provided profound mechanistic insights into various reactions involving the bicyclo[3.1.0]hexane core. For example, the Pt-salt catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to monocyclic derivatives has been shown through DFT to occur in three main steps: oxidative addition to form a platinacyclobutane intermediate, cleavage of the Pt-C bond to open the ring, and finally, protodeplatination to yield the product. nih.gov
DFT calculations have also been instrumental in understanding the cycloaddition reactions of cyclopropenes to form substituted 3-azabicyclo[3.1.0]hexanes, confirming a one-step mechanism. beilstein-journals.org Furthermore, DFT has been used to study the nucleophile-dependent, regio- and stereoselective ring-opening of 1-azoniabicyclo[3.1.0]hexane tosylate, which can yield either piperidines or pyrrolidines. nih.govugent.be The conformational landscape of bicyclo[3.1.0]hexanes has also been explored using DFT, which, in conjunction with Natural Bond Orbital (NBO) analysis, helps to understand the preference for boat-like conformers. conicet.gov.ar
Computational models are powerful tools for predicting and explaining the stereochemical outcomes of reactions. In the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes, DFT studies have been used to uncover the origin of the observed diastereoselectivity. acs.orgacs.org Distortion/interaction analyses revealed that the favored transition state in the Pt-catalyzed reaction benefits from stronger hydrogen bonding, CH···π interactions, and reduced steric repulsion. acs.org
In the cycloaddition reactions of cyclopropenes, high diastereofacial selectivity is often observed, and DFT calculations have been used to interpret these experimental results. beilstein-journals.org For the ring-opening of 1-azoniabicyclo[3.1.0]hexane, DFT calculations have shown that the regio- and stereoselectivity are dependent on the nucleophile and whether the reaction is under kinetic or thermodynamic control. nih.govugent.be The basicity of reagents can also influence the regioselectivity of reactions involving the bicyclo[3.1.0]hexane framework.
The analysis of transition states and their associated energy barriers is a key strength of computational chemistry, providing a quantitative understanding of reaction kinetics and selectivity. DFT calculations have been used to map the potential energy surfaces for reactions of bicyclo[3.1.0]hexane derivatives, identifying the structures of transition states and intermediates along the reaction coordinate. nih.gov
For the cycloaddition of an azomethine ylide to a cyclopropene, the Gibbs energy of activation was calculated using DFT, and the transition-state energies were found to be consistent with the experimentally observed stereoselectivity. beilstein-journals.org In the nucleophile-dependent ring-opening of the 1-azoniabicyclo[3.1.0]hexane system, DFT calculations revealed that the product distribution (piperidines vs. pyrrolidines) is determined by the relative activation energies of the competing pathways. nih.govugent.be These computational approaches offer insights into transient species that are challenging to detect experimentally, thereby clarifying the structural factors that control reactivity and selectivity. acs.org
Table 2: Calculated Activation Barriers for Bicyclo[3.1.0]hexane Reactions
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Insight | Reference(s) |
|---|---|---|---|---|
| Platinacyclobutane Ring Opening | DFT | 3.10 | Very low barrier for the cleavage of the C1-Pt bond. | nih.gov |
| Protodeplatination | DFT | 13.62 | Energy required to overcome the barrier for product formation. | nih.gov |
| Benzene to Benzvalene Photorearrangement | CASPT2//CASSCF | ~8.6 | Activation energy for opening "channel 3" non-radiative decay. | nih.gov |
Conformational Analysis and Strain Energy Calculations
The reactivity and stereochemical outcome of reactions involving 3-(bromomethyl)bicyclo[3.1.0]hexane are intrinsically linked to its three-dimensional structure and inherent ring strain. Computational studies, particularly conformational analysis and strain energy calculations, provide critical insights into the molecule's behavior.
Conformational Preferences
The introduction of a bromomethyl substituent at the C-3 position further influences the conformational landscape. The orientation of the bromomethyl group can be described as either endo (pointing towards the cyclopropane ring) or exo (pointing away from the cyclopropane ring). These two general conformations are not energetically equivalent due to different steric interactions.
Furthermore, within both the endo and exo conformations, rotation around the C-3 to methylene-carbon bond leads to different rotamers. The relative energies of these conformers are determined by a combination of torsional strain and non-bonded steric interactions between the bromine atom and the bicyclic framework. While specific computational data for this compound is not extensively detailed in the literature, general principles of conformational analysis suggest that the exo conformer would be sterically favored over the more crowded endo conformer.
Strain Energy
The bicyclo[3.1.0]hexane system possesses significant ring strain, primarily arising from the presence of the three-membered cyclopropane ring. This inherent strain is a major driving force in many of its chemical reactions, particularly those involving ring-opening of the cyclopropane moiety.
Strain energy calculations, typically performed using quantum mechanical methods, can quantify the amount of energy stored in the molecule due to distorted bond angles and lengths compared to an ideal, strain-free analogue. For instance, computational studies on related strained bicyclic systems, such as bicyclo[4.1.0]hept-1,6-ene, have quantified the increase in strain energy relative to simpler cyclopropene derivatives. acs.org
In the context of this compound, the strain energy contributes to the activation of the C-Br bond and can facilitate rearrangements and solvolysis reactions where the release of this strain provides a thermodynamic driving force. The specific conformation of the molecule can also influence the distribution of strain across the bicyclic framework.
The following table summarizes the key structural features and their implications for the conformational analysis of this compound.
| Feature | Description | Implication on Stability and Reactivity |
| Bicyclic Core | Fusion of a cyclopentane (B165970) and a cyclopropane ring. | The boat-like conformation is generally favored over the chair-like form. rsc.org |
| Substituent Orientation | The bromomethyl group can adopt endo or exo positions. | The exo conformer is expected to be lower in energy due to reduced steric hindrance. |
| Ring Strain | High inherent strain due to the cyclopropane ring. | Influences the molecule's reactivity, often promoting reactions that lead to ring opening. |
A deeper understanding of the interplay between these conformational and strain energy factors is crucial for predicting and controlling the chemical behavior of this compound.
Synthetic and Medicinal Chemistry Applications of 3 Bromomethyl Bicyclo 3.1.0 Hexane and Bicyclo 3.1.0 Hexane Scaffolds
Application as Building Blocks in Target-Oriented Synthesis
The inherent strain and defined three-dimensional structure of the bicyclo[3.1.0]hexane moiety make it a valuable synthon in organic synthesis. The bromomethyl group in 3-(bromomethyl)bicyclo[3.1.0]hexane provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more complex structures.
Construction of Architecturally Complex Polycyclic Compounds
The bicyclo[3.1.0]hexane scaffold is a key starting point for the synthesis of architecturally complex polycyclic compounds. Its fused cyclopropane (B1198618) and cyclopentane (B165970) rings provide a rigid core upon which additional rings can be constructed. The reactivity of the bromomethyl group in derivatives like this compound allows for facile introduction of this framework into larger molecular systems through nucleophilic substitution and other coupling reactions. Synthetic strategies often involve the annulation of cyclopropenes with aminocyclopropanes, a method that can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation to produce good yields. This approach has proven effective for creating a variety of substituted bicyclo[3.1.0]hexanes. researchgate.net
Introduction of All-Carbon Quaternary Stereocenters
A significant challenge in organic synthesis is the creation of all-carbon quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms. The bicyclo[3.1.0]hexane framework provides a unique template for achieving this. Convergent synthetic methods, such as the (3+2) annulation of cyclopropenes with cyclopropylanilines, can generate bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. researchgate.netrsc.org This particular reaction can be highly diastereoselective, offering control over the stereochemistry of the newly formed center. researchgate.netrsc.org Furthermore, catalytic methods have been developed for the direct and stereoselective construction of bicyclo[3.1.0]hexane skeletons containing highly congested vicinal all-carbon quaternary stereocenters. d-nb.inforesearchgate.net
Precursors for Nucleoside Analogues
The bicyclo[3.1.0]hexane scaffold serves as a rigid replacement for the flexible ribose ring in nucleosides, leading to a class of compounds known as carbocyclic nucleosides. nih.govacs.org These analogues, often referred to as (N)-methanocarba nucleosides, have a fixed conformation that can enhance their binding affinity and selectivity for specific biological targets. nih.govacs.orgpsu.edu The synthesis of these nucleoside analogues often begins with a bicyclo[3.1.0]hexane-based building block, which is then coupled with a nucleobase. psu.edursc.org For instance, the carbocyclic amine (1S,3S,4R,5S)-3-benzyloxy-4-benzyloxymethyl-1-aminobicyclo[3.1.0]hexane is a key intermediate in the synthesis of conformationally locked carbocyclic nucleosides. psu.edursc.org
Medicinal Chemistry Relevance of Bicyclo[3.1.0]hexane Scaffolds
The unique structural features of the bicyclo[3.1.0]hexane scaffold have made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple, unrelated biological targets. This has led to the development of a wide range of bicyclo[3.1.0]hexane-containing compounds with potential therapeutic applications.
Development of Receptor Ligands (e.g., Adenosine (B11128) A3, Opioid Receptors)
Adenosine A3 Receptor Ligands: The bicyclo[3.1.0]hexane scaffold has been extensively utilized in the development of ligands for the adenosine A3 receptor (A3AR), a promising target for the treatment of inflammation and cancer. mdpi.comnih.gov Replacing the ribose ring of adenosine with a bicyclo[3.1.0]hexane system, creating (N)-methanocarba nucleosides, has been shown to significantly increase potency and selectivity for the A3AR. mdpi.com A number of these derivatives have been synthesized and evaluated, with some exhibiting high affinity and selectivity. For example, one derivative displayed a moderate A3AR affinity with a Ki of 0.38 μM and high selectivity. mdpi.comnih.govpreprints.org Structure-activity relationship (SAR) studies have explored modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety to optimize binding. mdpi.com
Opioid Receptor Ligands: The bicyclo[3.1.0]hexane framework has also been incorporated into ligands for opioid receptors. nih.gov For instance, 3-azabicyclo[3.1.0]hexane derivatives have been designed as novel µ-opioid receptor ligands. nih.gov Furthermore, in the process of screening (N)-methanocarba-adenosine derivatives for off-target effects, some were found to exhibit antagonist activity at κ- and µ-opioid receptors. nih.govacs.org This discovery has led to the repurposing of this nucleoside scaffold for the development of opioid receptor antagonists. nih.govacs.org
In Vitro Studies of Antitumor Activity for Bicyclo[3.1.0]hexane Derivatives
Several studies have investigated the in vitro antitumor activity of various bicyclo[3.1.0]hexane derivatives. These compounds have shown promise against a range of cancer cell lines.
A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] demonstrated antiproliferative activity against human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines, as well as mouse colon carcinoma (CT26) cells. nih.gov The most effective of these compounds exhibited IC50 values in the range of 4.2 to 24.1 μM. nih.gov These compounds were found to induce apoptosis and affect the cell cycle of HeLa and CT26 cells. nih.gov
Another study focused on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-oxindoles. nih.gov These compounds showed significant antiproliferative activity against several human cancer cell lines, including Jurkat, K-562, HeLa, and Sk-mel-2, with IC50 values ranging from 2 to 10 μM after 72 hours of treatment. nih.gov The tested compounds caused a notable perturbation of the cell cycle. nih.gov
Furthermore, 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks were also evaluated for their antiproliferative activity against various human and murine cancer cell lines. mdpi.comresearchgate.net These compounds led to a significant increase in the number of cells with decreased mitochondrial membrane potential, suggesting an antitumor effect. mdpi.comresearchgate.net
The table below summarizes the in vitro antitumor activity of selected bicyclo[3.1.0]hexane derivatives.
| Compound Class | Cell Lines Tested | Reported Activity (IC50) | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, Jurkat, HeLa, CT26 | 4.2 - 24.1 μM | nih.gov |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 μM (72h) | nih.gov |
| 3-Azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one | K562, HeLa, Sk-mel-2, U2OS, B16 | Showed antiproliferative activity and decreased mitochondrial membrane potential | mdpi.comresearchgate.net |
Intermediates in the Synthesis of Antiviral Agents
The bicyclo[3.1.0]hexane framework is a key structural motif in the design of novel antiviral agents due to its rigid, three-dimensional structure. This conformational rigidity allows it to act as a mimic of the transition states of substrates involved in viral replication processes. The compound this compound serves as a crucial reactive intermediate, as the bromomethyl group is a versatile handle for introducing various functional groups required for biological activity.
One major area of application is in the development of influenza neuraminidase inhibitors. researchgate.net Neuraminidase is a viral enzyme essential for the release of new virus particles from infected cells. rsc.org Researchers have designed bicyclo[3.1.0]hexane-based molecules to mimic the flattened, distorted boat conformation of sialic acid, the natural substrate of neuraminidase, as it binds to the enzyme's active site. rsc.org This approach aims to create potent inhibitors that block the enzyme and halt viral propagation. rsc.org A general synthetic route to these compounds involves methods like photochemical reactions followed by Johnson–Corey–Chaykovsky cyclopropanation to construct the core scaffold. rsc.org While early versions showed significantly lower activity than existing drugs, they provided crucial proof-of-principle for the potential of this scaffold in neuraminidase inhibition. plos.org
Table 1: Bicyclo[3.1.0]hexane-Based Influenza Neuraminidase Inhibitor Candidates
| Compound Class | Target Enzyme | Design Principle | Reported Activity |
| Bicyclo[3.1.0]hexane analogues | Influenza A Neuraminidase (N1, N2 subtypes) | Mimic of the distorted boat conformation of the sialic acid transition state. rsc.org | Low micromolar inhibition against H5N1 (group-1) and H9N2 (group-2) subtypes. rsc.org |
| Guanidinium-functionalized bicyclo[3.1.0]hexanes | Influenza A Neuraminidase (N1, N2, H274Y mutant) | Introduction of different functional groups to improve interactions with the active site. plos.org | No significant activity observed at concentrations less than 2 mM. plos.org |
The bicyclo[3.1.0]hexane scaffold has also been instrumental in the synthesis of carbocyclic nucleoside analogues with anti-HIV activity. taylorfrancis.comnih.gov Conventional nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV therapy. The bicyclo[3.1.0]hexane core can lock the conformation of a carbocyclic nucleoside into a specific shape (typically the "North" conformation), which can enhance binding to the HIV reverse transcriptase enzyme. acs.org This conformational locking is a key strategy for designing new agents with potentially improved potency and a better resistance profile. nih.gov The synthesis of these analogues often starts from chiral precursors like (R)- or (S)-epichlorohydrin to build the bicyclic core, which is then coupled with a nucleobase. nih.gov The resulting conformationally-locked nucleosides have shown promise as potential anti-HIV agents. taylorfrancis.com
Utility in Natural Product Synthesis
The bicyclo[3.1.0]hexane skeleton is a prevalent structural feature in a variety of natural products and synthetic bioactive compounds. researchgate.netnih.gov Its unique, strained ring system is of great interest to synthetic chemists aiming to construct complex molecular architectures. While the direct use of this compound in the total synthesis of a specific natural product is not extensively documented, its utility as a building block for creating analogues of natural products and other bioactive molecules is well-established. The reactivity of the bromomethyl group makes it an ideal starting point for elaboration into more complex structures.
The bicyclo[3.1.0]hexane framework is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a scaffold for developing ligands for multiple biological targets. unife.it For instance, this scaffold has been used to develop potent and selective ligands for the A3 adenosine receptor (A3AR), a target for various therapeutic applications. nih.gov In this context, the synthesis begins with a chiral starting material like D-ribose to construct the bicyclo[3.1.0]hexane core, which then serves as a furanose ring bioisostere. nih.gov This "North"-(N)-methanocarba scaffold is then coupled to various purine derivatives to create highly potent A3AR agonists. nih.gov
Table 2: Bioactive Molecules Synthesized Using the Bicyclo[3.1.0]hexane Scaffold
| Compound Class | Biological Target | Synthetic Precursor | Key Synthetic Strategy |
| (N)-Methanocarba nucleosides | A3 Adenosine Receptor (A3AR) | D-ribose | Construction of the bicyclo[3.1.0]hexane core followed by Mitsunobu coupling with a purine base. nih.gov |
| 3-Azabicyclo[3.1.0]hexane derivatives | General Bioactive Compounds | Alkenes | Base-promoted intramolecular addition of alkenes. researchgate.net |
| Bicyclo[3.1.0]hexane carbocyclic nucleosides | HIV Reverse Transcriptase | (±)-Bicyclo[3.1.0]hexan-2-ol | Lipase-catalyzed asymmetric acetylation for enantiomeric resolution. acs.org |
Synthetic strategies to access the core bicyclo[3.1.0]hexane structure are diverse and include intramolecular cyclopropanation, (3+2) annulation of cyclopropenes with aminocyclopropanes, and ring-closing metathesis (RCM) reactions. nih.govnih.govd-nb.info These methods provide access to a wide range of substituted bicyclic scaffolds, which are valuable precursors in the synthesis of natural product analogues and other complex molecules. nih.gov
Future Research Directions and Unexplored Avenues in 3 Bromomethyl Bicyclo 3.1.0 Hexane Chemistry
Development of Novel and Green Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 3-(bromomethyl)bicyclo[3.1.0]hexane and its derivatives is a key area for future research. Current synthetic approaches often involve multi-step sequences that may require harsh reagents and generate significant waste. nih.gov Future efforts could focus on the following:
Catalytic Approaches: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, could enable more direct and atom-economical routes to the bicyclo[3.1.0]hexane core. d-nb.infoacs.org For instance, intramolecular cyclopropanation reactions of suitable precursors could be a promising strategy. d-nb.info
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and microwave-assisted synthesis, could significantly reduce the environmental impact of the synthesis. umich.edu The use of solid-supported catalysts could also facilitate easier product purification and catalyst recycling. umich.edu
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.govresearchgate.netrsc.org Investigating its application for the construction of the bicyclo[3.1.0]hexane skeleton or for the introduction of the bromomethyl group could lead to milder and more selective transformations. nih.govresearchgate.netrsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Cyclopropanation | High efficiency, stereoselectivity, and atom economy. d-nb.info | Development of novel and robust catalysts, exploration of substrate scope. d-nb.info |
| Green Solvents/Solvent-Free | Reduced environmental impact, simplified workup. umich.edu | Identification of suitable green solvents, optimization of reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. umich.edu | Investigation of reaction kinetics and scalability. |
| Photoredox Catalysis | Mild reaction conditions, high selectivity. nih.govresearchgate.netrsc.org | Design of new photocatalysts, exploration of novel reaction pathways. nih.govresearchgate.netrsc.org |
Exploration of Unprecedented Reactivity and Selective Transformations
The unique strained structure of the bicyclo[3.1.0]hexane ring system, combined with the reactivity of the bromomethyl group, offers a rich landscape for exploring novel chemical transformations.
Ring-Opening Reactions: The inherent ring strain of the bicyclo[3.1.0]hexane core can be harnessed to drive selective ring-opening reactions, providing access to highly functionalized cyclopentane (B165970) derivatives. researchgate.net The regioselectivity and stereoselectivity of these reactions could be controlled by the choice of reagents and reaction conditions.
Cross-Coupling Reactions: The bromomethyl group serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. Future research could focus on developing novel cross-coupling methodologies that are tolerant of the strained bicyclic system.
Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the reaction of the bromomethyl group could provide rapid access to complex molecular architectures. acs.org This approach would be highly efficient in terms of step economy and resource utilization. acs.org
Advanced Spectroscopic and In Situ Mechanistic Investigations
A deeper understanding of the structure, conformation, and reaction mechanisms of this compound is crucial for its rational application in synthesis.
Advanced NMR Techniques: Two-dimensional and multi-nuclear NMR spectroscopy can provide detailed information about the conformation and stereochemistry of the bicyclo[3.1.0]hexane ring system. rsc.org
Chiroptical Spectroscopy: Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), in combination with computational calculations, can be used to determine the absolute configuration of chiral derivatives of this compound. rsc.org
In Situ Spectroscopy: The use of in situ spectroscopic techniques, such as ReactIR or in situ NMR, can provide real-time monitoring of reactions involving this compound. This would allow for the identification of transient intermediates and the elucidation of reaction mechanisms.
| Spectroscopic Technique | Information Gained | Research Application |
| 2D NMR Spectroscopy | Conformational analysis, stereochemical assignment. rsc.org | Elucidation of the 3D structure of derivatives. rsc.org |
| Circular Dichroism (ECD/VCD) | Determination of absolute configuration. rsc.org | Characterization of enantiomerically pure compounds. rsc.org |
| In Situ IR/NMR Spectroscopy | Real-time reaction monitoring, identification of intermediates. | Mechanistic studies of novel transformations. |
| Mass Spectrometry | Molecular weight determination, fragmentation analysis. mdpi.com | Characterization of reaction products and intermediates. mdpi.com |
Computational Design for Tailored Reactivity and Molecular Diversity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for designing new molecules with desired characteristics.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the ground and transition state structures of reactions involving this compound, providing insights into reaction pathways and predicting reactivity. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the bicyclo[3.1.0]hexane ring system and its derivatives in different environments.
Virtual Screening and Ligand Design: The rigid bicyclo[3.1.0]hexane scaffold can be used as a template for the design of new ligands for biological targets. nih.gov Computational methods can be used to screen virtual libraries of derivatives and to predict their binding affinities. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel and complex molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research. unife.itresearchgate.net
Q & A
Basic: What are the key considerations for synthesizing 3-(Bromomethyl)bicyclo[3.1.0]hexane with high diastereoselectivity?
Answer:
The synthesis typically involves cross metathesis and carbene-mediated intramolecular cyclopropanation. Key steps include:
- Cross Metathesis : Functionalizing a terminal olefin precursor to introduce substituents at the cyclopropane tip. This step requires precise control of reaction conditions (e.g., Grubbs catalyst, inert atmosphere) to avoid side reactions .
- Carbene Cyclopropanation : A diazo intermediate undergoes carbene insertion to form the bicyclo[3.1.0]hexane scaffold. Diastereoselectivity is influenced by steric effects and transition-state stabilization. Electron-donating groups enhance cyclopropanation, while electron-withdrawing groups may trigger competing [3+2] cycloadditions .
Advanced: How does the bromomethyl group influence radical-mediated ring-opening reactions in bicyclo[3.1.0]hexane systems?
Answer:
The bromomethyl group acts as a radical initiator. In tri-n-butyltin hydride reductions, the C-Br bond homolytically cleaves to generate a cyclopentenylmethyl radical. This radical undergoes selective β-scission of the outer cyclopropane bond due to orbital alignment, favoring primary allylcarbinyl radical formation over secondary pathways. Solvent choice (e.g., n-decane) and temperature (3°C vs. elevated) modulate reaction rates and selectivity .
Structural: What conformational dynamics of bicyclo[3.1.0]hexane impact its reactivity?
Answer:
X-ray diffraction reveals a boat conformation in derivatives like N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. The flattened five-membered ring reduces steric strain, while substituents at the 3- and 6-positions influence orbital overlap during bond cleavage. Boat conformers favor inside cyclopropane bond fission in oxymercuration reactions, whereas chair-like conformations promote peripheral bond reactivity .
Advanced: How do cobalt-catalyzed C(sp³)-H activation strategies compare to carbene-mediated methods for bicyclo[3.1.0]hexane synthesis?
Answer:
- Cobalt Catalysis : Enables dual or triple C(sp³)-H activation via conformationally strained intermediates (e.g., cobaltabicyclo[4.n.1]), yielding bicyclo[3.1.0]hexanes from pivalamides. This method avoids pre-functionalized substrates but requires precise ligand design .
- Carbene Methods : Offer higher diastereoselectivity for substituent placement but are sensitive to electronic effects (e.g., electron-withdrawing groups diverting reactions to cycloadditions) .
Application: How can the bicyclo[3.1.0]hexane scaffold be utilized to design conformationally locked nucleoside analogs?
Answer:
The scaffold mimics the ribose ring’s pseudorotational cycle. For example:
- Southern Hemisphere Locking : Achieved via intramolecular olefin keto-carbene cycloaddition, producing rigid adenosine analogs. These derivatives probe ribosome interactions during peptide transfer .
- Functionalization : Ethoxycarbonyl and cyano groups at specific positions enable biological activity tuning while maintaining conformational rigidity .
Data Contradiction: Why do electron-withdrawing substituents on bicyclo[3.1.0]hexane precursors lead to divergent reaction outcomes?
Answer:
Electron-withdrawing groups (EWGs) destabilize carbene intermediates, favoring [3+2] cycloaddition over cyclopropanation. For instance, EWGs on diazo intermediates reduce electrophilicity at the carbene center, redirecting reactivity toward dipolar pathways. Steric hindrance further exacerbates this divergence .
Mechanistic: What factors dictate bridge vs. peripheral bond cleavage during oxymercuration of bicyclo[3.1.0]hexanes?
Answer:
- Bridge Cleavage : Promoted by substituents (e.g., hydroxyl or acetate groups) via neighboring-group participation. Stereospecific mercury coordination to the bridgehead carbon induces strain relief through bridge bond fission .
- Peripheral Cleavage : Dominates in unsubstituted systems due to better orbital overlap between the radical p-orbital and the outer cyclopropane bond .
Computational: How can modeling predict substituent effects on bicyclo[3.1.0]hexane-based liquid crystals?
Answer:
MOPAC/AM1 calculations evaluate substituent electronic and steric contributions. For example:
- Ester/Aryl Groups : Increase mesogen rigidity and dipole alignment, critical for liquid crystalline behavior.
- Alkyl Chains : Modulate phase transitions by altering van der Waals interactions. Computational screening identifies optimal substituent combinations before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
